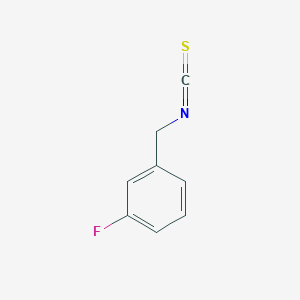

3-Fluorobenzyl isothiocyanate

説明

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-3-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKNPKNHNFDGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371962 | |

| Record name | 3-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63351-94-0 | |

| Record name | 3-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63351-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluorobenzyl Isothiocyanate and Analogues

Advanced Synthetic Strategies for Isothiocyanates

Significant progress has been made in developing diverse and efficient methods for synthesizing isothiocyanates. rsc.orgchemrxiv.org These strategies aim to overcome the limitations of traditional methods, such as the use of toxic reagents and harsh reaction conditions. mdpi.com

The conversion of primary amines to isothiocyanates is a cornerstone of isothiocyanate synthesis due to the wide availability of primary amine precursors. chemrxiv.orgrsc.org This approach generally involves two main routes: the use of thiocarbonyl transfer reagents and the desulfurization of dithiocarbamate (B8719985) salts. chemrxiv.orgnih.gov

The reaction of primary amines with thiophosgene has long been a standard method for producing isothiocyanates. nih.govcbijournal.com This reaction is typically straightforward and efficient for a variety of amines. cbijournal.com However, the high toxicity of thiophosgene has prompted the development of safer alternatives. mdpi.comrsc.org

Alternative thiocarbonyl transfer reagents include:

Thiocarbonyldiimidazole rsc.org

Di-2-pyridyl thiocarbonate rsc.org

Thiocarbonylditriazole rsc.org

Phenyl chlorothionoformate organic-chemistry.org

While these alternatives address toxicity concerns, they may be expensive or require additional preparation steps. rsc.org Another approach involves the in situ generation of thiocarbonyl fluoride (B91410) from reagents like the Langlois reagent (F₃CSO₂Na). rsc.org

A common protocol for thiophosgene-mediated synthesis involves adding thiophosgene to a two-phase mixture of the primary amine in a solvent like chloroform and a saturated sodium bicarbonate solution at low temperatures. researchgate.net

An important alternative to thiophosgene involves the formation of dithiocarbamate salts, which are then desulfurized to yield isothiocyanates. rsc.orgnih.gov This two-step, one-pot procedure begins with the reaction of a primary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt. cbijournal.comnih.gov This intermediate is then treated with a desulfurizing agent. nih.gov

A variety of desulfurizing agents have been employed, each with its own advantages and substrate scope. nih.gov Some of these are highlighted in the table below.

| Desulfurizing Agent | Key Features | Reference |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Facilitates a general and facile one-pot protocol. The reaction involves in situ generation of dithiocarbamate salts followed by decomposition mediated by TsCl. organic-chemistry.org This method is effective for preparing various alkyl- and arylisothiocyanates in good yields. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| Bis(trichloromethyl)carbonate (BTC) | Serves as an effective desulfurylating reagent. chemrxiv.org | chemrxiv.org |

| Claycop (clay-supported copper nitrate) | A solid-supported reagent that can be used for desulfurization. chemrxiv.orgnih.gov | chemrxiv.orgnih.gov |

| Hydrogen Peroxide (H₂O₂) | A greener reagent for the synthesis of non-chiral isothiocyanates and diisothiocyanates. nih.gov | nih.gov |

| Iodine (I₂) | Used in a biphasic water/ethyl acetate medium with sodium bicarbonate, offering a mild and environmentally acceptable "green" approach. cbijournal.comtandfonline.com This method is cost-effective and provides good to excellent yields in a short time. cbijournal.comtandfonline.com | cbijournal.comtandfonline.com |

| Lead Nitrate (Pb(NO₃)₂) | A traditional reagent for the decomposition of dithiocarbamate salts. chemrxiv.orgnih.gov | chemrxiv.orgnih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | An alternative desulfurylating reagent. chemrxiv.org | chemrxiv.org |

| Sodium Persulfate (Na₂S₂O₈) | Enables an efficient synthesis in water, tolerating a wide range of functional groups. nih.govrsc.org | nih.govrsc.org |

| Propane phosphonic acid anhydride (T3P®) | An efficient desulfurating agent in a two-step, one-pot reaction. organic-chemistry.org | organic-chemistry.org |

This methodology has been shown to be effective for a wide range of substrates, including those with electron-withdrawing groups. cbijournal.com

The synthesis of isothiocyanates from non-nitrogen functional groups represents a more challenging yet increasingly explored area. rsc.orgchemrxiv.org These methods often involve the formation of isothiocyanates from olefins and C-H bonds and have seen significant advancements in recent years. chemrxiv.org One notable example is the hydroisothiocyanation of alkenes using ammonium thiocyanate. chemrxiv.org However, the substrate scope for C-H isothiocyanation is often limited to specific structures like benzyl (B1604629) compounds. chemrxiv.org

There is a growing emphasis on developing environmentally benign methods for isothiocyanate synthesis. nbinno.com This includes the use of water as a solvent, which is a key principle of green chemistry. rsc.orgnbinno.com One-pot aqueous methods streamline the process, enhance yields, and reduce by-products by minimizing the use of volatile organic solvents. nbinno.com

Examples of green chemistry approaches include:

Sodium persulfate-mediated synthesis in water : This method is efficient for a diverse range of amines and tolerates many functional groups. rsc.org

Iodine-mediated desulfurization in a water/ethyl acetate biphasic system : This approach uses non-toxic and inexpensive reagents. tandfonline.com

Amine-catalyzed sulfurization of isocyanides : This method utilizes elemental sulfur and catalytic amounts of an amine base in greener solvents like Cyrene™ or γ-butyrolactone (GBL). rsc.org

Adaptations of Primary Amine-Based Synthesis (Type A Reactions)

Specific Considerations for Fluorobenzyl Isothiocyanate Synthesis

The synthesis of fluorinated aryl isothiocyanates, such as 3-Fluorobenzyl isothiocyanate, generally follows the established methodologies. For instance, aromatic rings containing fluoro groups have been shown to produce isothiocyanates in excellent yields via the desulfurization of dithiocarbamate salts. cbijournal.com The presence of the fluorine atom can influence the reactivity of the starting amine and the stability of intermediates, but established protocols are generally adaptable for these substrates.

Regioselective Fluorination Strategies

The creation of the 3-fluorobenzyl scaffold relies on established principles of aromatic substitution. The position of the fluorine atom on the benzene (B151609) ring is critical and is dictated by the directing effects of substituents present on the ring during the fluorination step.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, the benzene ring acts as a nucleophile. An activating, electron-donating group (like the methyl group in toluene) directs incoming electrophiles to the ortho and para positions. Therefore, direct electrophilic fluorination of toluene would not yield the desired 3-fluoro isomer in significant amounts. To achieve meta-substitution, fluorination is typically performed on a benzene ring bearing a deactivating, meta-directing group (e.g., nitro, cyano, or carbonyl group). Subsequent chemical modification of this directing group can then yield the required benzyl functionality.

Nucleophilic Aromatic Substitution (SNA): In contrast to EAS, SNA involves a nucleophilic attack on an electron-poor aromatic ring. This process is facilitated by the presence of strong electron-withdrawing groups and a good leaving group. Regioselectivity is governed by the positions of these groups.

For the synthesis of this compound, a common and practical approach is to begin with a commercially available starting material where the regiochemistry is already defined. 3-Fluorobenzylamine, for instance, serves as a readily accessible precursor, bypassing the need for a separate regioselective fluorination step in the final synthetic sequence sigmaaldrich.comguidechem.comchemimpex.com. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals guidechem.comchemimpex.com.

Introduction of the Isothiocyanate Moiety onto Fluorinated Benzyl Scaffolds

The conversion of a primary amine, such as 3-fluorobenzylamine, into an isothiocyanate is a well-established transformation in organic chemistry. The most prevalent method involves a two-step, "one-pot" procedure proceeding through a dithiocarbamate salt intermediate nih.govchemrxiv.orgnih.gov.

Formation of Dithiocarbamate Salt: The primary amine (e.g., 3-fluorobenzylamine) reacts with carbon disulfide (CS₂) in the presence of a base (such as potassium carbonate or triethylamine) to form an in situ dithiocarbamate salt nih.govbeilstein-journals.org.

Desulfurization: The intermediate salt is then treated with a desulfurizing agent, which induces the elimination of a sulfur equivalent to yield the final isothiocyanate product. A wide array of desulfurizing reagents have been developed to improve upon the toxicity and handling concerns of traditional reagents like thiophosgene nih.gov. Modern desulfurizing agents include:

Tosyl chloride (TsCl) nih.gov

Cyanuric chloride (TCT) nih.govbeilstein-journals.org

Hydrogen peroxide (H₂O₂) nih.gov

Iodine nih.govchemrxiv.org

Metal salts (e.g., CoCl₂, CuSO₄) nih.gov

An alternative approach employs thiophosgene surrogates, such as phenyl chlorothionoformate, which can react with amines to provide isothiocyanates in either a one-pot or two-step process, offering a versatile route for various substrates organic-chemistry.org.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The conversion of the primary amine to the dithiocarbamate intermediate is often the rate-limiting step, particularly for amines with electron-withdrawing substituents like fluorine nih.gov.

Key parameters for optimization include:

Base: The choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) are effective in aqueous systems beilstein-journals.org, while organic bases such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are common in organic solvents tandfonline.com.

Solvent: The solvent system can significantly impact reaction rates and yields. While traditional organic solvents like dichloromethane (CH₂Cl₂) are used, one-pot processes in aqueous media have been developed for improved sustainability beilstein-journals.org. For electron-deficient arylamines, a solvent mixture such as DMF/water may be necessary to facilitate the reaction beilstein-journals.org.

Temperature and Stoichiometry: For less reactive amines, increasing the reaction temperature or using a larger excess of carbon disulfide can improve the conversion rate to the dithiocarbamate salt. However, this must be balanced against the potential for impurity formation nih.gov.

The following table illustrates the optimization of reaction conditions for the synthesis of an analogous compound, 4-chlorophenyl isothiocyanate, demonstrating the impact of solvent choice on the reaction.

| Entry | Solvent (v/v) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | H₂O | 20 | 70 |

| 2 | DMF/H₂O (1:1) | 2.5 | 80 |

| 3 | DMAc/H₂O (1:1) | 3 | 82 |

| 4 | Acetonitrile (B52724)/H₂O (1:1) | 15 | 73 |

| 5 | DMF/H₂O (1:4) | 5 | 85 |

Novel Synthetic Routes and Catalytic Approaches

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods for producing isothiocyanates. These novel routes often employ catalytic systems and environmentally benign reagents, moving away from stoichiometric and often toxic traditional methods semanticscholar.orgmdpi.comrsc.org. Two significant areas of innovation are metal-catalyzed transformations and the use of elemental sulfur as a sulfur source semanticscholar.orgmdpi.com.

Metal-Catalyzed Isothiocyanation

Metal catalysts offer powerful tools for forming the isothiocyanate group, often under mild conditions with high efficiency.

Copper Catalysis: Copper catalysts have been employed in several isothiocyanate syntheses. One method involves the copper-catalyzed reaction of primary amines with reagents like TMSCF₃ (Ruppert-Prakash reagent) and elemental sulfur. In this process, a difluorocarbene is thought to be generated, which then reacts to form the isothiocyanate chemrxiv.orgrsc.org. Another approach uses copper(I) iodide (CuI) to catalyze the cross-coupling of potassium thiocyanate with aryl iodides to produce aryl thiocyanates, which are isomers of isothiocyanates researchgate.net.

Molybdenum Catalysis: Molybdenum complexes have been shown to catalyze the direct transfer of sulfur from elemental sulfur to isocyanides, providing a direct route to isothiocyanates semanticscholar.orgmdpi.com. The reaction may proceed through a molybdenum disulfur complex that acts as the active sulfur-transfer agent mdpi.com.

Metals as Desulfurizing Agents: In the traditional dithiocarbamate pathway, metal salts such as cobalt(II) chloride (CoCl₂) and copper(II) sulfate (CuSO₄) can function as mild and inexpensive desulfurizing agents, providing an alternative to other reagents nih.gov.

Utilization of Elemental Sulfur in Synthesis

Elemental sulfur (S₈) has emerged as an ideal sulfur atom source due to its low cost, abundance, and low toxicity. It represents a highly atom-efficient and environmentally friendly alternative to carbon disulfide or thiophosgene mdpi.comencyclopedia.pub.

The primary strategy involves the sulfurization of isocyanides. Isocyanides can be converted to isothiocyanates by reaction with elemental sulfur, a transformation that can be greatly accelerated by a catalyst.

Catalytic Sulfurization of Isocyanides: While the reaction can occur thermally, the use of catalytic amounts of an amine base, such as DBU, dramatically improves efficiency and allows for milder reaction conditions (e.g., 40 °C) nih.govrsc.org. This catalytic approach has been optimized for sustainability by using greener, bio-derived solvents like Cyrene™ nih.govrsc.org. The versatility of this method has been demonstrated across a range of aliphatic, benzylic, and aromatic isocyanides, consistently producing moderate to high yields nih.govrsc.org.

The following table showcases the yields of various isothiocyanates prepared via DBU-catalyzed sulfurization of isocyanides with elemental sulfur.

| Substrate (Isocyanide) | Product (Isothiocyanate) | Yield (%) |

|---|---|---|

| Benzyl isocyanide | Benzyl isothiocyanate | 94 |

| Phenyl isocyanide | Phenyl isothiocyanate | 95 |

| 4-Chlorophenyl isocyanide | 4-Chlorophenyl isothiocyanate | 85 |

| 4-Methoxyphenyl isocyanide | 4-Methoxyphenyl isothiocyanate | 88 |

| 2,6-Dimethylphenyl isocyanide | 2,6-Dimethylphenyl isothiocyanate | 75 |

Advanced Spectroscopic and Analytical Characterization Techniques

Chromatographic Techniques for Purity and Quantification

Chromatography is indispensable for separating 3-Fluorobenzyl isothiocyanate from impurities and quantifying its presence. The choice of technique often depends on the sample matrix, the required sensitivity, and the volatility of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of isothiocyanates, which are often non-volatile and thermally sensitive. For this compound, a reversed-phase HPLC setup is typically employed.

Separation and Detection: A common approach involves a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, which can be run in either an isocratic or gradient mode to achieve optimal separation. nih.govmdpi.com

Detection of isothiocyanates by HPLC can be challenging due to the lack of a strong chromophore in the isothiocyanate (-N=C=S) group. Consequently, UV detection is often performed at low wavelengths, typically between 190 and 250 nm, to achieve adequate sensitivity. nih.govresearchgate.net For enhanced specificity and sensitivity, HPLC systems can be coupled with a mass spectrometer (LC-MS). This allows for the direct determination of the molecular weight of the eluting compound, confirming the identity of this compound and enabling quantification at very low levels. nih.gov In some applications, pre-column derivatization with a UV-absorbing agent like phenyl isothiocyanate (PITC) can be used to improve detection at higher, more selective wavelengths. nih.gov

Below is a table with typical HPLC parameters for the analysis of a related compound, benzyl (B1604629) isothiocyanate, which serves as a proxy for this compound analysis.

| Parameter | Value |

| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (1:1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 190 nm |

| Retention Time (RT) | ~9.3 min (for Benzyl Isothiocyanate) |

Note: The retention time for this compound may vary based on the specific system and conditions but is expected to be in a similar range to benzyl isothiocyanate. nih.gov

For isothiocyanates that are sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. nih.gov This technique separates compounds in the gas phase based on their boiling points and interactions with the stationary phase of the GC column, followed by detection and identification using a mass spectrometer.

Analysis and Considerations: A non-polar capillary column, such as one coated with a DB-5MS stationary phase, is often used for the separation of benzyl isothiocyanates. rsc.orgbiointerfaceresearch.com The sample is injected into a heated port, vaporized, and carried through the column by an inert gas. The temperature of the GC oven is typically programmed to increase gradually, allowing for the separation of compounds with different volatilities. benthamopen.com

A key consideration for the GC-MS analysis of some isothiocyanates is their potential for thermal degradation in the hot injector port. compoundchem.com However, for many benzyl isothiocyanates, the technique is robust and provides excellent sensitivity and structural information through the fragmentation patterns generated by the mass spectrometer. biointerfaceresearch.comresearchgate.net

The following table outlines typical GC-MS parameters that could be adapted for the analysis of this compound.

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 40°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

For applications requiring the highest levels of sensitivity and selectivity, such as in complex biological matrices, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.gov UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analyses and superior resolution compared to conventional HPLC.

Advantages and Application: When coupled with a tandem mass spectrometer (MS/MS), this technique provides exceptional specificity. The first mass spectrometer selects the parent ion of this compound, which is then fragmented, and the second mass spectrometer detects specific fragment ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for precise quantification at picogram levels or lower. This enhanced sensitivity is particularly valuable for analyzing fluorinated compounds in environmental or biological samples. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound. These techniques probe the interactions of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's structure.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, one would expect to see signals for the benzylic protons (CH₂) and the aromatic protons on the fluorinated ring. The benzylic protons would appear as a singlet, while the aromatic protons would show a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom. compoundchem.comchemicalbook.comgithub.io

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the isothiocyanate carbon (-N=C =S), the benzylic carbon (-C H₂-), and the aromatic carbons. The isothiocyanate carbon signal is characteristically broad and may be difficult to observe due to quadrupolar relaxation effects of the adjacent nitrogen atom. glaserchemgroup.comsemanticscholar.org The aromatic carbon signals would show splitting due to coupling with the fluorine atom. github.iowisc.edu

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for confirming the presence and environment of the fluorine atom. The spectrum would show a single resonance for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal is highly sensitive to the electronic environment and provides definitive evidence of the fluorine's position. alfa-chemistry.comucsb.edu

The table below provides predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound based on established spectroscopic principles and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~7.0-7.4 | Multiplet |

| ¹H | ~4.8 | Singlet |

| ¹³C | ~162 (C-F) | Doublet |

| ¹³C | ~115-131 (Aromatic) | Multiplet |

| ¹³C | ~130 (Isothiocyanate) | Broad |

| ¹³C | ~48 (Benzylic) | Singlet |

| ¹⁹F | ~ -113 | Singlet |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the exact molecular weight of this compound and to study its fragmentation pattern, which can provide valuable structural information. When analyzed by GC-MS or LC-MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

Molecular Ion and Fragmentation: The molecular formula of this compound is C₈H₆FNS, with a monoisotopic mass of approximately 167.02 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 167.

The fragmentation pattern is highly predictable and provides a structural fingerprint. The most likely fragmentation pathway involves the cleavage of the benzylic C-C bond, which is relatively weak. This would result in the formation of a stable fluorobenzyl cation (C₇H₆F⁺) at m/z 109 and the loss of a neutral isothiocyanate radical (•NCS). The fluorobenzyl cation is the expected base peak in the spectrum due to its stability. Further fragmentation of the fluorobenzyl cation could also occur. nih.govlibretexts.orgmiamioh.edu

The predicted major fragments in the mass spectrum of this compound are summarized in the table below.

| m/z | Predicted Fragment Ion |

| 167 | [C₈H₆FNS]⁺• (Molecular Ion) |

| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) |

Note: The relative abundances of these fragments would be determined from an experimental mass spectrum. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these methods provide a characteristic spectral fingerprint, allowing for its unambiguous identification.

The most prominent feature in the IR spectrum of a benzyl isothiocyanate is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2000-2200 cm⁻¹. The presence of a fluorine atom on the benzene ring is expected to have a minor electronic effect on this vibrational mode.

Other key vibrational frequencies for this compound include:

Aromatic C-H Stretch: Found just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

Aliphatic C-H Stretch: The CH₂ group's stretching vibrations are observed just below 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibration for an aryl fluoride (B91410) typically appears as a strong band in the 1250-1120 cm⁻¹ region.

Raman spectroscopy provides complementary information. The -N=C=S symmetric stretch, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. Aromatic ring vibrations also give rise to strong Raman signals.

Interactive Table: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| -N=C=S | Asymmetric Stretch | 2000-2200 | Weak/Medium | Very Strong |

| Aromatic C-H | Stretch | 3030-3100 | 3030-3100 | Medium |

| Aliphatic C-H (CH₂) | Stretch | 2850-2960 | 2850-2960 | Medium |

| Aromatic C=C | Ring Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-F | Stretch | 1250-1120 | 1250-1120 | Strong |

| -CH₂- | Bend (Scissoring) | ~1465 | ~1465 | Medium |

| Aromatic C-H | Out-of-Plane Bend | 690-900 | Weak | Strong |

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy is a high-resolution technique that provides detailed information about the rotational constants of a molecule in the gas phase. From these constants, precise molecular geometries and structural parameters, such as bond lengths and angles, can be determined. A key application of this technique is in conformational analysis, as different conformers of a molecule will have distinct rotational spectra.

For this compound, rotation around the C-C and C-N single bonds can lead to different spatial arrangements of the isothiocyanate group relative to the fluorinated benzene ring. Theoretical calculations and experimental studies on related molecules, such as benzyl isothiocyanate and allyl isothiocyanate, have shown that the isothiocyanate group can adopt various dihedral angles. umanitoba.canih.gov

Microwave spectroscopy can distinguish between these conformers, as each will have a unique set of rotational constants. This allows for the determination of the most stable conformer(s) in the gas phase and the energy differences between them. Such studies are crucial for understanding the molecule's intrinsic structural preferences, which can influence its reactivity and biological interactions. Research on benzyl isocyanate and benzyl isothiocyanate has utilized this technique to explore how the geometry around the nitrogen atom is influenced by the side chain and the terminal chalcogen atom (oxygen vs. sulfur). umanitoba.ca

Advanced Derivatization Strategies for Analytical Purposes

Due to the high reactivity and volatility of isothiocyanates, derivatization is a common and often necessary strategy for their accurate quantification in complex biological matrices. mdpi.com This process involves reacting the isothiocyanate with a specific agent to form a more stable, less volatile, and more easily detectable product, typically suitable for analysis by High-Performance Liquid Chromatography (HPLC). mostwiedzy.pl

Derivatization with Thiol Compounds (e.g., N-acetyl-L-cysteine, Mercaptoacetic acid)

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack by thiol groups (-SH). This reactivity is exploited in derivatization strategies using thiol-containing compounds. N-acetyl-L-cysteine (NAC) is a widely used derivatizing agent because its reaction with isothiocyanates mimics the first step of the mercapturic acid pathway, which is the primary route of isothiocyanate metabolism in vivo. mdpi.commostwiedzy.pl

The reaction of this compound with NAC results in the formation of a stable dithiocarbamate (B8719985) conjugate (a mercapturic acid derivative). This derivative is less volatile and more amenable to analysis by reversed-phase HPLC, often coupled with mass spectrometry (MS) for sensitive and specific detection. mdpi.com The derivatization reaction is typically carried out under mild basic conditions to facilitate the deprotonation of the thiol group, enhancing its nucleophilicity.

Similarly, other thiol compounds like mercaptoacetic acid can be used for the in-vial derivatization of isothiocyanates, yielding stable adducts suitable for various analytical techniques, including capillary electrophoresis.

Implications for Pharmacokinetic and Pharmacodynamic Studies

The derivatization of isothiocyanates with N-acetyl-L-cysteine has profound implications for pharmacokinetic and pharmacodynamic research.

Pharmacokinetics: The study of how an organism affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME), is central to understanding the fate of this compound in the body. In humans and other mammals, isothiocyanates are primarily metabolized through the mercapturic acid pathway. nih.gov This pathway begins with the conjugation of the isothiocyanate to glutathione (B108866) (GSH), a reaction that can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized to a cysteine conjugate and finally to an N-acetyl-L-cysteine (NAC) conjugate, which is excreted in the urine. nih.govnih.gov

Therefore, the NAC conjugate of this compound is not just an analytical derivative but is expected to be its major urinary metabolite. nih.gov Analytical methods that quantify this specific conjugate in biological fluids like plasma and urine are essential for determining key pharmacokinetic parameters such as the rate of absorption, bioavailability, metabolic clearance, and excretion half-life of the parent compound. nih.gov

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are employed to model the electronic structure of molecules, which governs their stability, reactivity, and spectroscopic properties. For isothiocyanates, these methods are crucial for understanding the electrophilic nature of the -N=C=S group.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules, including isothiocyanates. core.ac.ukresearchgate.netnih.gov DFT calculations can determine various thermodynamic and quantum chemical parameters that describe a molecule's behavior. For instance, calculations on related isothiocyanates have been used to determine parameters like bond dissociation enthalpy (BDE), ionization energy (IE), and electron affinity (EA) to evaluate antioxidant potential. core.ac.uk

The reactivity of the isothiocyanate group (-N=C=S) is central to its biological activity. DFT studies can map out the energy profiles of reaction pathways, such as the cycloaddition reaction of isothiocyanates with other molecules or their reaction with biological nucleophiles. researchgate.net These calculations help rationalize reaction mechanisms by analyzing factors like spin density distribution and interaction energies. The B3LYP functional is a common choice in DFT studies for optimizing molecular geometries and calculating thermodynamic properties of isothiocyanate derivatives and their reaction products. core.ac.uknih.gov

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For organofluorine compounds, DFT has been shown to be a reliable method for predicting electronic and structural parameters. nih.gov The introduction of a fluorine atom, as in 3-fluorobenzyl isothiocyanate, can significantly alter the electronic properties of the molecule due to fluorine's high electronegativity. nih.gov

Table 1: Examples of Quantum Chemical Descriptors Calculated for Isothiocyanates using DFT

| Descriptor | Symbol | Significance | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability | nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability | nih.gov |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability | nih.gov |

| Chemical Potential | µ | Describes the tendency of electrons to escape | core.ac.uk |

| Chemical Hardness | η | Measures resistance to change in electron distribution | core.ac.uk |

| Global Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule | core.ac.uk |

| Bond Dissociation Enthalpy | BDE | Energy required to break a specific bond homolytically | researchgate.net |

The biological function of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses rotational freedom around its chemical bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states that connect them on a potential energy surface. nih.gov Understanding this "energy landscape" is crucial for predicting how the molecule will behave in different environments and how it will interact with biological targets. frontiersin.org

For flexible molecules, computational methods can predict the relative stability of different rotamers. For example, studies on cyclopropylmethyl isothiocyanate combined experimental infrared spectra with ab initio and DFT calculations to determine that the gauche-cis conformer is the most stable form. nih.gov Such analyses provide insights into the populations of different conformers at ambient temperatures. The energy landscape perspective helps to associate specific molecular functions with particular structural arrangements, where different conformations can be stabilized to perform alternative functions. frontiersin.org

Computational methods, particularly DFT, are valuable for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds. computabio.com By calculating properties like vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, theoretical spectra can be generated and compared with experimental data. nih.govtandfonline.comnih.gov This comparison serves to validate both the experimental structure and the computational model.

For organofluorine compounds, DFT methods have been successfully applied to predict NMR parameters, such as the spin-spin coupling constants involving fluorine nuclei. rsc.org For instance, the BHandH functional has shown good results in predicting ¹J(F,C) coupling constants in aromatic fluorocompounds. rsc.org Similarly, vibrational frequencies calculated for isothiocyanates can be assigned to specific molecular motions, providing a complete vibrational assignment for the molecule's stable conformers. nih.gov While experimental data for this compound is limited, computational prediction of its IR, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be a standard approach for its characterization.

Molecular Docking and Dynamics Simulations for Biological Interactions

To understand how this compound might exert biological effects, molecular docking and dynamics simulations are used. These computational techniques model the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method helps to identify potential binding sites and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. For isothiocyanates, docking studies can elucidate how the molecule fits into the active site of an enzyme or a binding pocket of a receptor protein. nih.govmdpi.com

Studies on various isothiocyanates have identified several protein targets. For example, tubulin has been identified as a major target for isothiocyanates like phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) (SFN). nih.govnih.govresearchgate.net The binding of these compounds to tubulin can disrupt microtubule polymerization, leading to cell cycle arrest. nih.gov Docking simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While specific docking studies for this compound are not widely available, the principles derived from related compounds like benzyl (B1604629) isothiocyanate (BITC) are applicable. nih.govmdpi.com

Table 2: Example of In Silico Analysis of Isothiocyanate-Tubulin Binding

| Compound | Target Protein Subunit | Potential Binding Site | Significance | Reference |

|---|---|---|---|---|

| Benzyl Isothiocyanate (BITC) | β-tubulin | Colchicine binding site | Inhibition of microtubule polymerization | nih.gov |

| Phenethyl Isothiocyanate (PEITC) | α-tubulin / β-tubulin | Not specified | Disruption of microtubule formation | nih.gov |

| Sulforaphane (SFN) | α-tubulin / β-tubulin | Not specified | Disruption of microtubule formation | nih.gov |

A key mechanism of action for isothiocyanates is the covalent modification of proteins. nih.govjst.go.jp The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues. nih.govrsc.orgresearchgate.net This reaction forms a dithiocarbamate (B8719985) adduct. researchgate.net Lysine residues can also be targeted under more alkaline conditions. researchgate.net

This covalent binding can alter the protein's structure and function, leading to downstream biological effects. nih.gov For instance, the modification of cysteine residues in the Keap1 protein by isothiocyanates leads to the activation of the Nrf2 antioxidant response pathway. mdpi.com Similarly, covalent binding to cysteine residues in tubulin is believed to be a critical event in the biological activity of these compounds. nih.govresearchgate.net

The reaction between isothiocyanates and thiols is often reversible, and the isothiocyanate group can be transferred from one thiol to another in a process called transthiocarbamoylation. nih.gov This suggests that glutathione-isothiocyanate conjugates could act as transport forms, delivering the reactive isothiocyanate to protein targets. nih.gov While specific targets for this compound have yet to be fully elucidated, its chemical structure strongly suggests it will follow this well-established mechanism of covalent modification of protein cysteine residues. rsc.orgrsc.org

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is a cornerstone of computational chemistry, providing a detailed, step-by-step understanding of how reactants are converted into products. For this compound, this involves investigating the interactions with various reactants, including nucleophiles and radicals, and understanding its stability and degradation pathways in different environments.

The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. This reaction is fundamental to the biological activity and synthetic utility of isothiocyanates. Computational methods, such as Density Functional Theory (DFT), are instrumental in dissecting the mechanism of nucleophilic addition.

The general mechanism involves the attack of a nucleophile on the central carbon atom of the isothiocyanate. This leads to the formation of a tetrahedral intermediate, which can then undergo further reactions, such as protonation, to yield the final product. The presence of the 3-fluoro substituent on the benzyl ring can influence the electrophilicity of the isothiocyanate carbon. The fluorine atom is electron-withdrawing, which should, in principle, enhance the partial positive charge on the carbon, making it more susceptible to nucleophilic attack compared to the unsubstituted benzyl isothiocyanate.

While specific DFT studies on this compound are lacking, research on the hydrolysis of aryl and alkyl isothiocyanates suggests a mechanism involving the simultaneous proton transfer to the nitrogen and nucleophilic attack by water at the carbon, proceeding through a cyclic transition state. rsc.org Computational modeling of such reactions for this compound would likely reveal a similar concerted mechanism, with the fluorine substituent potentially affecting the energy barrier of the transition state.

Table 1: Postulated Influence of 3-Fluoro Substituent on Nucleophilic Addition

| Feature | Unsubstituted Benzyl Isothiocyanate | This compound (Predicted) | Rationale |

| Electrophilicity of Carbon | Baseline | Increased | Inductive electron-withdrawing effect of fluorine. |

| Reaction Rate with Nucleophiles | Baseline | Potentially Faster | Enhanced electrophilicity of the reaction center. |

| Transition State Energy | Baseline | Potentially Lowered | Stabilization of the transition state by the electron-withdrawing group. |

The interaction of this compound with radical species is another important area of mechanistic investigation. Radical additions to the C=S or C=N bonds of the isothiocyanate group can lead to a variety of products. Computational studies are crucial for determining the regioselectivity of such attacks, i.e., whether the radical prefers to attack the carbon, sulfur, or nitrogen atom.

DFT calculations have been employed to study the regioselectivity of aryl radical attack on isothiocyanates in the gas phase. rsc.org These studies reveal that the radical can add to different sites of the isothiocyanate moiety, with the preferred site depending on the nature of the radical and the substrate. rsc.org For an electrophilic carbon-centered radical, addition to the sulfur atom of the isothiocyanate is a plausible pathway, leading to the formation of an S-adduct. rsc.org

In the context of this compound, the presence of the fluorine atom could subtly influence the spin density distribution in the radical adduct intermediates, thereby affecting the selectivity of the reaction. Computational modeling could predict the relative energies of the transition states for radical addition at the different atoms of the isothiocyanate group, thus elucidating the most likely reaction pathway.

Table 2: Potential Radical Reaction Pathways for Isothiocyanates

| Attack Site | Intermediate | Product Type | Computational Insight |

| Sulfur | S-centered radical | S-adduct | DFT calculations suggest this can be a favorable pathway for certain radicals. rsc.org |

| Carbon | C-centered radical | C-adduct | A primary site for nucleophilic attack, but also a potential site for radical addition. |

| Nitrogen | N-centered radical | N-adduct | Generally less favored for electrophilic radicals due to the lone pair on nitrogen. |

Understanding the fate of this compound in the environment is critical for assessing its potential impact. Computational chemistry can be used to model various degradation pathways, including hydrolysis and biodegradation.

The degradation of benzyl isothiocyanate in soil has been observed to follow first-order kinetics. acs.orgresearchgate.net While these studies are experimental, computational modeling could provide a molecular-level understanding of the underlying chemical reactions. For instance, DFT calculations could be used to model the hydrolysis of this compound in the presence of water molecules, potentially catalyzed by soil components. Such models could predict the half-life of the compound under various environmental conditions.

Furthermore, bacterial degradation of benzyl isothiocyanate to benzylamine (B48309) and hydrogen sulfide (B99878) has been reported. nih.gov Computational studies could help to elucidate the enzymatic mechanisms involved in this biotransformation. By modeling the interaction of this compound with the active site of relevant bacterial enzymes, researchers could predict its biodegradability and identify the potential metabolic products.

Biological and Pharmacological Research Applications

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For isothiocyanates (ITCs), these studies explore how modifications to different parts of the molecule, such as the benzyl (B1604629) ring or the isothiocyanate group, affect their biological efficacy and selectivity.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.com Fluorine's unique characteristics, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, can profoundly influence a molecule's bioactivity. tandfonline.com

For a compound like 3-Fluorobenzyl isothiocyanate, the fluorine atom on the benzyl ring is expected to modulate several key parameters:

Metabolic Stability : The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes. tandfonline.comnih.gov This can block metabolically vulnerable sites on the molecule, potentially prolonging its biological half-life. nih.gov

Binding Affinity : Fluorine substitution can enhance the binding affinity of a molecule to its target protein. tandfonline.com This can occur through direct interactions or by altering the electronic properties of nearby functional groups, thereby influencing interactions with the protein. tandfonline.compharmacyjournal.org

Lipophilicity : Fluorination generally increases the lipophilicity of a molecule. tandfonline.comnih.govresearchgate.net This property is critical for a drug's ability to cross cell membranes and reach intracellular targets. nih.govpharmacyjournal.org By adjusting the pKa value, fluorine can also increase the bioavailability of drugs containing amine groups. nih.gov

Strategically placing fluorine, as in the meta-position of this compound, can fine-tune these properties to improve potency, selectivity, and pharmacokinetic profiles. pharmacyjournal.org

The benzyl group is a critical component of benzyl isothiocyanate (BITC) and its derivatives, contributing significantly to their biological effects. researchgate.net The benzyl ring provides a lipophilic character that facilitates interaction with and passage through cellular membranes. researchgate.net SAR studies on various ITCs have shown that the nature of the group attached to the isothiocyanate moiety is a key determinant of activity. mdpi.com

Aromatic ITCs like BITC often exhibit different potency and mechanisms compared to aliphatic ITCs such as sulforaphane (B1684495). mdpi.comacs.org The benzyl ring itself creates a lipophilic environment which, combined with the electrophilic carbon of the isothiocyanate group, is central to its reactivity and biological function. researchgate.net Studies comparing various substituted benzyl isothiocyanates have found that the position and nature of the substituent on the ring can significantly alter antiproliferative activity, indicating that the benzyl moiety is not merely a scaffold but an active participant in the molecule's interaction with biological targets. mdpi.com

Lipophilicity is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov It plays a crucial role in the ability of a molecule to traverse hydrophobic biological membranes and interact with target receptors. nih.gov For isothiocyanates, a clear correlation between lipophilicity and biological activity has been observed. nih.govmdpi.com

| Structural Modification | Physicochemical Effect | Predicted Impact on Bioactivity | Reference |

|---|---|---|---|

| Fluorine Substitution (e.g., H to F on benzyl ring) | Increases C-H bond strength, alters electronic distribution, increases lipophilicity. | Enhances metabolic stability, modulates target binding affinity, improves membrane permeability. | tandfonline.comnih.govpharmacyjournal.org |

| Benzyl Moiety (Aromatic scaffold) | Provides a lipophilic and structural framework for the reactive isothiocyanate group. | Crucial for target interaction and overall biological profile, distinct from aliphatic ITCs. | researchgate.netmdpi.com |

| Increased Lipophilicity | Enhances ability to cross hydrophobic biological membranes. | Generally correlates with increased biological activity up to an optimal level. | nih.govnih.gov |

Applications in Drug Discovery and Development

Development of Enzyme Inhibitors and Molecular Probes

Information exists for the parent compound, Benzyl Isothiocyanate, but the user's strict instructions preclude the use of data from any compound other than this compound.

Agricultural and Environmental Research

No specific studies detailing the use or efficacy of this compound as a soil fumigant or pest control agent were identified. Research in this area is concentrated on other isothiocyanates which are naturally occurring or synthetically produced for agricultural use. windows.netmdpi.comnih.govnih.gov These related compounds are known for their broad-spectrum activity against soil-borne pathogens, nematodes, insects, and weeds, a practice often referred to as biofumigation. mdpi.comnih.govnih.gov The pesticidal action of isothiocyanates is attributed to their ability to release toxic volatile compounds. nih.govnih.gov For instance, benzyl isothiocyanate has demonstrated significant nematicidal and antifungal properties. nih.govnih.govresearchgate.net However, without specific studies, the potential activity of the 3-fluoro-substituted version remains uncharacterized in the scientific literature.

There is no available data from environmental fate and degradation studies conducted specifically on this compound in soil or water. Studies on related compounds, such as benzyl isothiocyanate and allyl isothiocyanate, indicate that isothiocyanates can degrade relatively quickly in soil. nih.govnih.govusda.gov The degradation process is influenced by factors like soil type, temperature, moisture, and microbial activity. nih.govusda.govresearchgate.net For example, the half-life of benzyl isothiocyanate in a soil-water slurry can be a matter of hours. nih.gov These compounds can be subject to sorption by organic matter, biodegradation, and volatilization. nih.govnih.gov The specific impact of the fluorine substituent on the environmental persistence and degradation pathways of this compound has not been investigated in the available literature.

Future Research Directions and Emerging Trends

Exploration of Synergistic Effects with Other Therapeutic Agents

A significant trend in cancer therapy is the use of combination treatments to enhance efficacy, overcome drug resistance, and reduce side effects. nih.gov Research indicates that naturally occurring ITCs, such as sulforaphane (B1684495) (SFN) and benzyl (B1604629) isothiocyanate (BITC), can work synergistically with conventional chemotherapeutic agents and other phytochemicals. nih.govfrontiersin.org This synergy often stems from the ability of ITCs to modulate drug sensitivity, promote cell cycle arrest, and influence drug efflux transporters. nih.govfrontiersin.org For instance, SFN has been shown to enhance the effectiveness of drugs like cisplatin (B142131) and doxorubicin. nih.govfrontiersin.org It can also sensitize resistant cancer cells to treatments, potentially allowing for lower dosages of toxic chemotherapy drugs. nih.govfrontiersin.org

Future investigations into 3-Fluorobenzyl isothiocyanate will likely focus on its potential to act as a chemosensitizer. Studies will be designed to assess its efficacy when combined with a range of anticancer drugs against various cancer cell lines. The combination index (CI) method would be utilized to quantify the nature of the interaction, with a CI value less than 1 indicating a synergistic relationship. nih.gov Research may also explore combinations with other bioactive plant compounds, a strategy that has shown promise with other ITCs. nih.govfrontiersin.org

Table 1: Examples of Synergistic Combinations with Isothiocyanates

| Isothiocyanate | Combined Agent | Observed Effect | Cancer Model | Reference |

|---|---|---|---|---|

| Sulforaphane (SFN) | Cisplatin | Enhanced sensitivity and intracellular accumulation of cisplatin | Ovarian Cancer | frontiersin.org |

| Sulforaphane (SFN) | Doxorubicin (DOX) | Enhanced efficacy and modulation of drug sensitivity | General Cancer Models | nih.govfrontiersin.org |

| Sulforaphane (SFN) | Gefitinib | Overcame resistance in lung cancer cells | Lung Cancer | nih.gov |

| Sulforaphane (SFN) | Withaferin A (WA) | Significantly inhibited cell viability and induced apoptosis | Breast Cancer (MCF-7, MDA-MB-231) | nih.gov |

| Benzyl isothiocyanate (BITC) | Cisplatin | Enhanced efficacy | Leukemia, Lung, Oral Cancer | mdpi.com |

| Benzyl isothiocyanate (BITC) | Sorafenib | Dose-dependent inhibition of breast cancer cell proliferation | Breast Cancer (MDA-MB-231, MCF-7) | mdpi.com |

Development of Advanced Delivery Systems for Enhanced Bioavailability

A primary challenge in translating the therapeutic potential of ITCs from the laboratory to clinical settings is their bioavailability. Advanced drug delivery systems offer a promising solution to this issue. genesispub.org Technologies such as nanoparticles, liposomes, and polymeric micelles are being explored to encapsulate compounds like ITCs, thereby improving their stability, solubility, and targeted delivery. genesispub.orgnih.gov

Nanoparticle-based systems can leverage the enhanced permeability and retention (EPR) effect, allowing for preferential accumulation at tumor sites while minimizing exposure to healthy tissues. nih.gov A study on a nanoparticle delivery system for Benzyl isothiocyanate (BITC) and Sorafenib demonstrated marked dose-dependent cytotoxicity towards triple-negative breast cancer cells and significantly inhibited cell migration and invasion more effectively than the free drugs. mdpi.comnih.gov Such systems can also provide controlled, sustained release of the therapeutic agent, which is crucial for maintaining effective concentrations at the target site. mdpi.com

Future research on this compound should investigate its incorporation into various nanocarriers. Studies would aim to characterize the encapsulation efficiency, release kinetics, and stability of these formulations. Subsequently, in vitro and in vivo models would be necessary to confirm whether these advanced delivery systems can enhance the bioavailability and therapeutic efficacy of this compound, paving the way for more effective treatment strategies. genesispub.orgnih.gov

Application in Combinatorial Chemistry and Material Science

The isothiocyanate functional group (–N=C=S) is a versatile chemical handle, making ITCs valuable building blocks in synthetic and combinatorial chemistry. rsc.orgrsc.org Their reactivity allows for the creation of diverse molecular libraries for drug discovery and other applications. rsc.org

One emerging area is the use of ITCs in multi-component reactions. For example, a novel three-component reaction involving isoquinoline, isothiocyanates, and isocyanides has been developed to produce a variety of new imidazoisoquinolines. nih.gov This approach allows for the rapid generation of complex heterocyclic structures from simple starting materials. The unique electronic and structural properties of this compound, conferred by the fluorine atom, could be exploited in similar combinatorial strategies to synthesize novel compounds with unique biological activities. Future work could involve screening libraries derived from this compound for various therapeutic targets.

While applications in material science are less explored, the reactivity of the isothiocyanate group could potentially be used for surface modification or polymer synthesis. Research in this direction would be highly exploratory, aiming to create new materials with specific chemical or biological properties.

Further Elucidation of Hormetic Effects and Dose-Dependent Responses

A growing body of evidence suggests that many natural compounds, including ITCs, exhibit hormetic or biphasic dose-responses. plos.orgnih.gov This phenomenon, known as hormesis, is characterized by a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses. plos.orgnih.govnih.gov For example, the well-studied isothiocyanate sulforaphane (SFN) has been shown to promote cell proliferation and migration in certain cancer cell lines at low concentrations (e.g., 1–5 µM), while inhibiting these same processes at higher concentrations (e.g., 10–40 µM). plos.orgnih.govnih.gov

This dual activity underscores the critical importance of dose selection in preclinical and clinical studies. plos.org A low dose that might be beneficial for normal cells could potentially promote the growth of transformed or cancerous cells. plos.orgnih.gov Therefore, a thorough understanding of the dose-dependent effects of this compound is essential for its safe and effective therapeutic development.

Future research must involve detailed dose-response studies across a wide range of concentrations in various cell models (both cancerous and non-cancerous). These studies will be crucial for identifying the precise concentration window where this compound exerts its desired anti-cancer effects without inadvertently promoting cell proliferation. Elucidating the molecular mechanisms that underpin these hormetic responses will also be a key research objective. nih.gov

Table 2: Hormetic (Dose-Dependent) Effects of Sulforaphane (SFN)

| Process | Low Dose Effect (Concentration) | High Dose Effect (Concentration) | Reference |

|---|---|---|---|

| Cell Proliferation | Promotion (1-5 µM) | Inhibition (10-40 µM) | plos.orgnih.govnih.gov |

| Cell Migration | Promotion (e.g., 2.5 µM) | Inhibition (Higher levels) | plos.orgnih.gov |

| Angiogenesis (Endothelial Tube Formation) | Promotion (e.g., 2.5 µM) | Inhibition (10-20 µM) | plos.orgnih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery and development. nih.govnih.gov These computational tools can analyze vast datasets to identify novel drug targets, predict molecular interactions, and design new molecules with desired properties, significantly reducing the time and cost of research. nih.govpremierscience.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluorobenzyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiocyanate group introduction via benzyl halide precursors. For example, reacting 3-fluorobenzyl bromide with ammonium thiocyanate under reflux in a polar aprotic solvent (e.g., acetone) can yield the product. Catalysts like copper sulfate (used in phenyl isothiocyanate synthesis ) may enhance efficiency. Yield optimization requires controlled temperature (40–60°C) and stoichiometric ratios, as excess thiocyanate can lead byproducts. Fractional factorial experimental designs (as applied for phenyl isothiocyanate in histamine analysis ) can systematically screen variables like solvent polarity, catalyst loading, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the benzyl fluoride and isothiocyanate groups. For instance, the ¹⁹F NMR signal near -110 ppm distinguishes the fluorine substituent’s electronic environment. Mass spectrometry (MS) verifies molecular weight (MW: 167.18 g/mol), while Fourier-Transform Infrared (FTIR) spectroscopy identifies the N=C=S stretching vibration (~2050–2150 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, referencing retention times against structurally similar compounds like 2-fluorobenzyl isothiocyanate .

Q. How does the fluorine substituent at the 3-position influence the compound’s stability under varying storage conditions?

- Methodological Answer : The electron-withdrawing fluorine group increases electrophilicity, potentially accelerating hydrolysis of the isothiocyanate moiety. Stability studies should compare degradation rates in anhydrous vs. humid environments using accelerated aging tests (e.g., 40°C/75% relative humidity). Gas Chromatography (GC) time-resolution analysis (as applied to 2-chloro-2-propenyl isothiocyanate ) can track decomposition products. Storage in inert atmospheres (argon) and desiccated containers at 0–6°C (similar to fluorinated biphenyl standards ) is recommended to minimize hydrolysis.

Advanced Research Questions

Q. What reaction mechanisms explain the nucleophilic reactivity of this compound in cross-coupling or cycloaddition reactions?

- Methodological Answer : The isothiocyanate group acts as an electrophilic partner in reactions with amines or thiols. Computational studies (e.g., Gibbs free energy calculations for rearrangement reactions ) can model transition states. For example, in [4+2] cycloadditions, the fluorine’s inductive effect may polarize the N=C=S bond, altering regioselectivity. Experimental validation via kinetic isotope effects or Hammett plots (using substituent analogs like 3-trifluoromethylphenyl isothiocyanate ) can elucidate electronic contributions.

Q. How does this compound interact with biological thiols (e.g., glutathione), and what methods quantify these interactions?

- Methodological Answer : The compound reacts with thiols via thiourea bond formation, which can be monitored using Ellman’s assay (measuring free thiol depletion) or fluorescence quenching. Comparative studies with non-fluorinated analogs (e.g., benzyl isothiocyanate) reveal fluorine’s impact on reaction kinetics. High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (for crystallizable adducts) characterize adduct structures. For cellular studies, rhodamine B isothiocyanate’s fluorescence-based tracking methods could be adapted.

Q. How can researchers resolve contradictions in reported data on this compound’s stability or reactivity across studies?

- Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., solvent polarity, trace moisture). Systematic reproducibility studies should control variables like oxygen exposure (via Schlenk techniques) and reagent purity. Meta-analyses of kinetic data (e.g., Arrhenius plots for hydrolysis rates ) identify outliers. Advanced statistical tools, such as multivariate regression or machine learning, can model conflicting datasets (inspired by histamine analysis experimental designs ).

Methodological Tables

Key Considerations for Experimental Design

- Reproducibility : Document trace impurities (e.g., halides from precursors) using ion chromatography .

- Safety : Follow OSHA/NIOSH guidelines for isothiocyanate handling (e.g., ventilation, PPE) .

- Data Interpretation : Use computational tools (Gaussian, ORCA) to model electronic effects of fluorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。